1,3,5-Trichloro-2-(chloromethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,5-trichloro-2-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl4/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQRKFOZZUIMGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90892072 | |
| Record name | 2,4,6-Trichlorobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90892072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17293-03-7, 1344-32-7 | |
| Record name | 1,3,5-Trichloro-2-(chloromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17293-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, trichloro(chloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trichlorobenzyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017293037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, trichloro(chloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6-Trichlorobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90892072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloro(chloromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5-trichloro-2-(chloromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.551 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRICHLOROBENZYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y97S5CBLM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Derivatization and Functionalization Strategies
Synthesis of Novel Organic Building Blocks from 1,3,5-Trichloro-2-(chloromethyl)benzene
Organic building blocks are functionalized molecules that serve as foundational components for constructing more complex molecular architectures. tcichemicals.com this compound can be envisioned as a scaffold for creating a variety of such blocks. The high reactivity of the benzylic C-Cl bond in the chloromethyl group allows for its facile conversion into other functional groups via nucleophilic substitution.
This transformation capability allows the molecule to serve as a precursor to a range of derivatives, where the -CH2Cl group is replaced by functionalities such as:
Hydroxyl (-OH)
Alkoxy (-OR)
Cyano (-CN)
Azido (-N3)
Thiol (-SH)
These new structures, bearing a stable 2,4,6-trichlorophenyl core, can then be used in subsequent synthetic steps, such as polymerization or the construction of tripodal ligands, similar to how related compounds like 1,3,5-Tris(chloromethyl)benzene are used as platforms for new receptors. nih.gov
Coupling Reactions and Complex Molecule Synthesis
The presence of multiple halogen atoms makes this compound a suitable substrate for various carbon-carbon bond-forming reactions, which are fundamental to the synthesis of complex molecules.
The three chlorine atoms attached to the benzene (B151609) ring can participate in cross-coupling reactions, a powerful class of reactions that typically merge an electrophilic partner with a nucleophilic one using a transition-metal catalyst. nih.gov While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalysis has developed methods to effectively activate these stronger C-Cl bonds. chemistryviews.org
Palladium-catalyzed processes are available that permit the cross-coupling of aryl chlorides with various nucleophiles, including secondary alkylboron reagents. nih.gov Such methodologies could be applied to this compound to selectively form new carbon-carbon bonds at the aromatic positions, opening pathways to complex substituted benzene derivatives.
Table 1: Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Potential Product Type |
|---|---|---|
| Suzuki Coupling | Organoboron Reagent | Aryl-Alkyl or Biaryl Compound |
| Stille Coupling | Organotin Reagent | Aryl-Alkyl or Biaryl Compound |
| Heck Coupling | Alkene | Styrenic Derivative |
| Buchwald-Hartwig Amination | Amine | Arylamine Derivative |
The Friedel-Crafts reaction is a classic method for attaching substituents to an aromatic ring. wikipedia.org The chloromethyl group of this compound makes it an excellent electrophile for Friedel-Crafts alkylation. In this reaction, the substrate is treated with another aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.com
The Lewis acid assists in the generation of a benzylic carbocation, which is then attacked by the electron-rich aromatic ring of the reaction partner. libretexts.orgmasterorganicchemistry.com This forms a new carbon-carbon bond, linking the 2,4,6-trichlorobenzyl group to another aromatic system, yielding a diarylmethane structure. This strategy is a direct and efficient way to synthesize complex molecules with multiple aromatic units. nih.gov
Development of Specialized Intermediates for Agrochemicals and Pharmaceuticals
The structural motifs present in this compound are found in various biologically active compounds, making its derivatives valuable as specialized intermediates.
The fungicide Prochloraz, chemically named N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide, is a significant agrochemical used to control fungal growth on crops. inchem.orgedlists.org While the 2,4,6-trichloro-substituted aromatic ring is a core component of Prochloraz, the common industrial synthesis of its key intermediates does not start from this compound.
Instead, the synthesis typically begins with 2,4,6-trichlorophenol . This phenol (B47542) is reacted with a 1,2-dihaloethane, such as 1,2-dibromoethane (B42909) or 1,2-dichloroethane, to form an ether linkage. google.comgoogle.com The resulting intermediate, 1-bromo-2-(2,4,6-trichlorophenoxy)ethane, is then reacted with n-propylamine to introduce the secondary amine functionality, which is a crucial part of the final Prochloraz structure. google.com The final step involves reacting this amine with an imidazole (B134444) carbonylating agent.
The key difference lies in the functional group at the benzylic position: Prochloraz synthesis requires a hydroxyl group (phenol) to form the necessary phenoxy-ether bond, whereas this compound possesses a chloromethyl group.
Regioselective Functionalization Approaches
Regioselectivity is a critical consideration in the functionalization of this compound due to the presence of two distinct types of carbon-chlorine bonds: one benzylic and three aromatic.
The benzylic chloride in the -CH₂Cl group is significantly more reactive towards nucleophilic substitution (via SN1 or SN2 mechanisms) than the aryl chlorides attached directly to the benzene ring. The latter are notoriously unreactive towards classical nucleophilic substitution due to the high strength of the C(sp²)-Cl bond.
This inherent difference in reactivity is the foundation for regioselective functionalization. Standard nucleophilic substitution reactions can be performed under mild conditions to selectively target the chloromethyl group while leaving the three aryl chlorides intact. Conversely, transition-metal-catalyzed cross-coupling reactions are required to activate and substitute the aryl chlorides.
Table 2: Regioselective Reactions of this compound
| Reaction Type | Reactive Site | Typical Conditions | Resulting Functional Group |
|---|---|---|---|
| Nucleophilic Substitution | Chloromethyl Group (-CH₂Cl) | Base (e.g., NaOH, NaCN) in solvent | -CH₂OH, -CH₂CN, -CH₂OR, etc. |
| Cross-Coupling (e.g., Suzuki) | Aryl Chlorides (-Cl) | Pd or Ni catalyst, base, ligand | Aryl-Aryl or Aryl-Alkyl bond |
| Friedel-Crafts Alkylation | Chloromethyl Group (-CH₂Cl) | Lewis Acid (e.g., AlCl₃), Aromatic Substrate | -CH₂-Aryl bond |
By carefully selecting the reaction conditions and reagents, chemists can precisely control which part of the molecule undergoes transformation, making this compound a highly adaptable tool for constructing complex and specialized chemical structures.
Applications in Advanced Materials Science and Complex Organic Synthesis
Utilization as a Monomer in Polymer Synthesis
The chloromethyl group in 1,3,5-trichloro-2-(chloromethyl)benzene serves as a reactive handle for its incorporation into polymeric structures. This functionality allows for polymerization through various mechanisms, leading to the creation of polymers with unique properties imparted by the highly chlorinated aromatic core.
The incorporation of the 2,4,6-trichlorobenzyl moiety, derived from this compound, into polymer backbones is a strategy to enhance their thermal stability. The high chlorine content and the inherent stability of the aromatic ring contribute to polymers that can withstand elevated temperatures before undergoing thermal degradation. Research on copolymers incorporating chlorinated monomers has demonstrated a significant increase in thermal properties. For instance, the copolymerization of chlorinated phenyl acrylates has been shown to yield materials with improved thermal performance. While specific studies on polymers derived solely from this compound are not extensively documented, the thermal properties of analogous chlorinated polymers provide insight into the potential enhancements.
Table 1: Thermal Properties of Copolymers Containing Chlorinated Monomers
| Copolymer Composition | Decomposition Onset Temperature (°C) | Reference |
|---|---|---|
| Poly(2,4-dichlorophenylacrylate-co-methylmethacrylate) | Varies with composition | researchgate.net |
This table is illustrative and based on data for structurally related chlorinated polymers to indicate the potential for enhanced thermal stability.
The unique properties of polychlorinated aromatic compounds make them suitable for the development of functional materials for specialized applications, including electronics and protective coatings. The presence of chlorine atoms can enhance flame retardancy, chemical resistance, and dielectric properties. Polychlorinated biphenyls (PCBs), for example, were historically used as plasticizers in paints and coatings where chemical resistance was paramount. wordpress.com While the use of PCBs is now restricted due to environmental concerns, the underlying principle of using chlorinated compounds to impart desirable properties remains relevant in modern materials science. wordpress.com
Benzyl (B1604629) chloride and its derivatives are utilized in a variety of applications, including paints, coatings, polishes, and inks, where they can act as intermediates or property-enhancing additives. pciplindia.com For instance, poly(vinyl benzyl chloride) has been used in the synthesis of crosslinked anion exchange membranes for fuel cells, highlighting the utility of the benzyl chloride moiety in functional polymer systems. mdpi.com The incorporation of the this compound unit into polymers could yield materials with a combination of high thermal stability, flame retardancy, and chemical resistance, making them potentially suitable for demanding electronic and coating applications.
Role in Dye Synthesis
Azo dyes, characterized by the -N=N- linkage, represent a significant class of synthetic colorants. nih.gov Their synthesis typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate. nih.govunb.ca Polychlorinated anilines are important precursors in the synthesis of some azo dyes. chemicalbook.com For example, 2,4,6-trichloroaniline (B165571) is a known raw material for the production of azo dyes. chemicalbook.com
While direct evidence for the use of this compound in dye synthesis is limited, its chemical structure suggests its potential as a precursor to dye intermediates. The chloromethyl group can be chemically transformed into other functional groups, or the entire molecule could be modified to produce a suitable coupling component or diazonium salt precursor. The trichlorinated benzene (B151609) core would be expected to influence the final color and properties, such as lightfastness, of the resulting dye. The synthesis of azo dyes often involves heterocyclic scaffolds, and the reactivity of this compound could be exploited to first construct a heterocyclic system that is then converted into a dye. nih.gov
Precursor in Multistep Organic Synthesis
The reactivity of the chloromethyl group, coupled with the substitution pattern of the chlorinated benzene ring, makes this compound a versatile precursor in multistep organic synthesis for the construction of complex molecules. cymitquimica.com
The chloromethyl group of this compound is susceptible to nucleophilic substitution, which can be exploited for the formation of carbon-carbon bonds. However, its most significant potential lies in its use in Friedel-Crafts reactions. libretexts.orgchemguide.co.uk
Friedel-Crafts Alkylation:
In the presence of a Lewis acid catalyst, such as aluminum chloride, this compound can act as an alkylating agent for other aromatic compounds. libretexts.orgchemguide.co.uk The electrophilic carbon of the chloromethyl group can attack an electron-rich aromatic ring, leading to the formation of a diarylmethane derivative.
General Reaction Scheme for Friedel-Crafts Alkylation: C₆H₂Cl₃(CH₂Cl) + Ar-H --(Lewis Acid)--> C₆H₂Cl₃(CH₂-Ar) + HCl
This strategy allows for the coupling of the trichlorinated benzyl moiety to a variety of aromatic systems, providing a pathway to more complex molecular frameworks. The specific conditions of the reaction, such as the choice of catalyst and temperature, can influence the outcome and yield of the alkylation. lew.ro
The development of synthetic methodologies for the construction of nitrogen-containing heterocycles is of significant interest in medicinal and materials chemistry. rsc.orgchalmers.se The reactive chloromethyl group of this compound can be utilized as an anchor point for the construction of fused heterocyclic rings.
One potential strategy involves the reaction of the chloromethyl group with a binucleophilic species to build a new ring onto the benzene core. For example, reaction with a molecule containing both a nitrogen and another nucleophilic center could lead to the formation of various nitrogen-containing heterocycles. While specific examples utilizing this compound are not prevalent in the literature, the general principles of heterocyclic synthesis support this potential application. The synthesis of nitrogen heterocycles often involves cascade reactions, and the reactivity of the subject compound could be harnessed in such sequences. rsc.org
Environmental Research and Mechanistic Fate Studies
Atmospheric Degradation Pathways
The primary atmospheric degradation pathway for most organic compounds is through reaction with photochemically generated hydroxyl (•OH) radicals. However, specific research detailing this process for 1,3,5-Trichloro-2-(chloromethyl)benzene is not publicly available.
Reaction Kinetics with Photochemically Generated Hydroxyl Radicals
No published studies on the reaction kinetics between this compound and hydroxyl radicals were identified. Consequently, key parameters such as the rate constant (kOH) and the resulting atmospheric half-life have not been determined for this compound. The presence of a chloromethyl group, in addition to the aromatic ring, suggests that degradation could be initiated by hydrogen atom abstraction from the chloromethyl group or by hydroxyl radical addition to the aromatic ring. Without kinetic data, the dominant pathway and its rate cannot be confirmed.
Significance of Atmospheric Transport Potential
The potential for a chemical to undergo long-range atmospheric transport is directly related to its atmospheric lifetime. cdc.gov A longer half-life allows for greater dispersal from source areas. As the atmospheric half-life of this compound has not been estimated or measured, its potential for atmospheric transport remains uncharacterized. cdc.gov
Aquatic and Soil Environmental Behavior
The behavior of a chemical in aquatic and soil environments is governed by its physical and chemical properties, including its tendency to move between phases (volatilization) and its affinity for solids (adsorption).
Volatilization Dynamics from Aqueous and Soil Phases
The volatilization of a compound from water and soil is largely dependent on its Henry's Law constant and vapor pressure. A search of scientific databases and literature did not yield specific values for these properties for this compound. While it is known to have a boiling point of 279.7 °C, this information alone is insufficient to quantitatively assess its volatilization dynamics from environmental media. biosynth.com General information suggests the compound has low solubility in water. cymitquimica.com
Adsorption and Partitioning to Suspended Solids and Sediments
The tendency of an organic compound to adsorb to soil, suspended solids, and sediment is typically quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). This parameter is crucial for predicting the mobility of a substance in soil and its distribution in aquatic systems. No experimentally determined or estimated Koc value for this compound could be found in the reviewed literature. Therefore, its potential for leaching into groundwater or partitioning to sediment is currently unknown.
Biodegradation Mechanisms
Aerobic Degradation Kinetics in Environmental Matrices
No peer-reviewed studies detailing the aerobic degradation kinetics of this compound in environmental matrices such as soil, sediment, or water were identified. While research has been conducted on similar molecules, such as the isomers of trichlorobenzene, this data is not directly applicable. For instance, 1,3,5-trichlorobenzene (B151690) has been noted for its resistance to aerobic degradation, but the presence of a chloromethyl group on the target compound introduces a potential site for enzymatic attack that is absent in simple trichlorobenzenes.
To address this knowledge gap, future research would need to include:
Half-life studies in representative soil and aquatic environments to determine the persistence of the compound under aerobic conditions.
Identification of metabolic pathways and degradation products to understand the mechanism of breakdown.
Kinetic modeling to determine degradation rate constants.
Table 6.3.1: Aerobic Degradation Kinetic Data (Data Not Available)
| Environmental Matrix | Half-life (t½) | Degradation Rate Constant (k) | Primary Degradation Products |
|---|---|---|---|
| Soil | Not Available | Not Available | Not Available |
| Water | Not Available | Not Available | Not Available |
Reductive Dechlorination under Anaerobic (Methanogenic) Conditions
There is a lack of specific data concerning the reductive dechlorination of this compound under anaerobic, particularly methanogenic, conditions. Reductive dechlorination is a critical degradation pathway for many chlorinated hydrocarbons in anoxic environments. cdc.gov Studies on trichlorobenzene isomers have shown that they can undergo reductive dechlorination, yielding less chlorinated congeners like dichlorobenzenes and monochlorobenzene. cdc.gov However, the fate of both the chlorine atoms on the aromatic ring and the chlorine atom on the methyl group of this compound under these conditions remains uninvestigated.
Table 6.3.2: Anaerobic Reductive Dechlorination Profile (Data Not Available)
| Condition | Dechlorination Products | Rate of Dechlorination | Electron Donor(s) |
|---|
Bioaccumulation and Bioconcentration Potentials
Specific experimental values for the bioaccumulation factor (BAF) and bioconcentration factor (BCF) for this compound are not available in the current body of scientific literature. These factors are essential for assessing the potential of a chemical to accumulate in living organisms from their environment and diet. The lipophilicity of chlorinated aromatic compounds suggests a potential for bioaccumulation, but this cannot be confirmed or quantified for this specific substance without empirical data. ecetoc.org
Table 6.4: Bioaccumulation and Bioconcentration Factors (Data Not Available)
| Organism/Trophic Level | Bioconcentration Factor (BCF) | Bioaccumulation Factor (BAF) |
|---|---|---|
| Fish | Not Available | Not Available |
| Invertebrates | Not Available | Not Available |
Quantitative Structure-Activity Relationships for Ecological Magnification
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties of chemicals based on their molecular structure. ecetoc.org While QSARs can be employed to estimate the potential for biomagnification in food webs, no specific studies applying this methodology to this compound were found. Such models require physicochemical properties (e.g., octanol-water partition coefficient, Kow) and structural descriptors to make predictions. Without validated input parameters and specific QSAR models developed for this class of compounds, any estimation of ecological magnification would be speculative.
Table 6.4.1: QSAR Predictions for Ecological Magnification (Data Not Available)
| Model Used | Key Descriptors | Predicted Biomagnification Factor (BMF) |
|---|
Advanced Analytical Methodologies for Research and Quantification
Chromatographic Techniques for Separation and Detection
Chromatography is fundamental to isolating 1,3,5-Trichloro-2-(chloromethyl)benzene from complex mixtures, a necessary step prior to its detection and quantification. The choice of technique depends on the sample matrix and the required sensitivity.
Gas chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is typically performed on a capillary column, such as a DB-5ms (5% phenyl–95% methyl polysiloxane), which separates compounds based on their boiling points and polarity. vnu.edu.vnoup.com
For the detection of chlorinated hydrocarbons, the Electron Capture Detector (ECD) is exceptionally well-suited. epa.gov The ECD offers high sensitivity and selectivity for electrophilic compounds, particularly those containing halogens. cdc.gov The multiple chlorine atoms in this compound have a high affinity for capturing electrons, which generates a strong signal, allowing for detection at trace levels (ng/mL or lower). vnu.edu.vnscilit.com The combination of GC for separation and ECD for sensitive detection provides a robust method for quantifying this compound in environmental and biological samples. researchgate.netnih.gov
Table 1: Typical GC-ECD Parameters for Chlorinated Benzene (B151609) Analysis
| Parameter | Setting |
|---|---|
| Column | DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film) vnu.edu.vnoup.com |
| Carrier Gas | Nitrogen or Helium at a constant flow (e.g., 1 mL/min) vnu.edu.vn |
| Injector Temperature | 220-250°C vnu.edu.vnoup.com |
| Detector Temperature | 300°C vnu.edu.vnoup.com |
| Oven Program | Initial temp 40°C, ramped to 220°C or higher vnu.edu.vnoup.com |
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are versatile techniques for separating compounds that may not be suitable for GC due to low volatility or thermal instability. For a non-polar compound like this compound, a reverse-phase method is typically employed. sielc.com
In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, commonly a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.comnih.gov UPLC, which uses smaller particle sizes in the column, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. sielc.com Detection is often achieved using an ultraviolet (UV) detector, as the benzene ring in the molecule absorbs UV light. cdc.gov
Spectrometric Techniques for Structural Elucidation and Quantification
Spectrometric techniques are indispensable for confirming the chemical structure of the separated compound and for its quantification.
Mass Spectrometry (MS), often coupled with gas chromatography (GC-MS), is a powerful tool for both identification and quantification. The mass spectrometer ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z). The molecular weight of this compound is 229.9 g/mol . biosynth.com
A key feature in the mass spectrum of this compound is the characteristic isotopic pattern caused by the presence of four chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance). docbrown.info This results in a distinctive cluster of peaks for the molecular ion ([M]⁺) and any chlorine-containing fragments, which is a definitive indicator of the number of chlorine atoms in the ion. docbrown.infoosti.gov
High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion to several decimal places, allowing for the calculation of the precise elemental formula (C₇H₄Cl₄). osti.gov This high degree of accuracy helps to distinguish the target compound from other substances with the same nominal mass. Common fragmentation patterns would involve the loss of a chlorine atom (-Cl) or the entire chloromethyl group (-CH₂Cl).
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed molecular structure of a compound.
¹H NMR: The proton NMR spectrum provides information about the number and environment of hydrogen atoms. For this compound, the spectrum is expected to be relatively simple due to molecular symmetry. It should feature two distinct signals:
A singlet corresponding to the two equivalent aromatic protons on the benzene ring.
A singlet corresponding to the two equivalent protons of the chloromethyl (-CH₂Cl) group.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. Based on the structure's symmetry, four distinct signals are predicted for the carbon atoms of this compound:
One signal for the carbon atom of the -CH₂Cl group.
One signal for the C2 carbon atom (bearing the -CH₂Cl group).
One signal for the C1, C3, and C5 carbon atoms (bearing chlorine atoms).
One signal for the C4 and C6 carbon atoms (bearing hydrogen atoms).
Table 2: Predicted NMR Chemical Shifts (δ) for this compound
| Nucleus | Predicted Signal | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic C-H | ~7.3-7.5 |
| Methylene -CH₂Cl | ~4.6-4.8 | |
| ¹³C | -CH₂Cl | ~45 |
| C-Cl (C1, C3, C5) | ~135 | |
| C-CH₂Cl (C2) | ~138 |
Note: These are estimated values based on analogous structures like 1,3,5-trichlorobenzene (B151690) and other chlorinated toluenes. chemicalbook.comchemicalbook.comdocbrown.info
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit several characteristic absorption bands. tku.edu.tw Aromatic compounds show distinct peaks for C-H and C=C stretching within the ring. pressbooks.pub The presence of chlorine and the chloromethyl group also gives rise to specific vibrations.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic Ring libretexts.org |
| 2960-2850 | C-H Stretch | -CH₂Cl group |
| 1600-1400 | C=C Stretch | Aromatic Ring pressbooks.publibretexts.org |
| 1470-1430 | C-H Bend (Scissoring) | -CH₂Cl group |
| 900-675 | C-H Bend (Out-of-plane) | Substituted Benzene libretexts.org |
Source: Data compiled from general IR spectroscopy principles and spectra of similar compounds. pressbooks.publibretexts.orgnist.gov
Sample Preparation and Extraction Methodologies for Diverse Matrices
Effective sample preparation is a critical prerequisite for the accurate analysis of this compound. The choice of methodology is dictated by the sample matrix (e.g., water, soil, air, biological tissue) and the volatility of the analyte. For chlorinated organic compounds, a range of techniques from purge-and-trap for volatile components to solvent extraction for semi-volatile compounds are employed.
Purge-and-trap is a highly effective method for concentrating volatile organic compounds (VOCs) from aqueous or solid samples prior to analysis by gas chromatography (GC). epa.gov This technique involves bubbling an inert gas (purging) through the sample, which strips the volatile compounds from the matrix. These compounds are then carried by the gas stream onto a sorbent trap. The trap is subsequently heated rapidly (desorbed) to release the analytes into the GC system. cdc.govrestek.com
This method is generally suitable for compounds with boiling points below 200°C that are insoluble or slightly soluble in water. epa.gov Given that this compound has a reported boiling point of 279.7°C, its efficiency with standard purge-and-trap methods may be limited. biosynth.com However, modifications such as elevated purging temperatures can improve the recovery of less volatile, water-soluble compounds. epa.gov Purge-and-trap systems are widely used for various chlorinated and aromatic hydrocarbons as outlined in EPA methods. epa.govgcms.cz
Below is a table summarizing typical parameters for a purge-and-trap system used for analyzing VOCs in water, based on established environmental methods.
Table 1: Typical Purge-and-Trap Parameters for VOCs in Aqueous Samples
| Parameter | Setting | Purpose |
|---|---|---|
| Purge Gas | Helium or Nitrogen | Inert gas to strip volatiles from the sample matrix. |
| Purge Time | 11 minutes | Duration of purging to ensure efficient transfer of analytes. restek.com |
| Purge Flow Rate | 40 mL/min | Controls the rate at which volatiles are removed from the sample. restek.com |
| Trap Type | Vocarb 3000 or similar | Contains specific adsorbents to retain a wide range of VOCs. restek.com |
| Desorb Temperature | 260 °C | Temperature at which the trap is heated to release analytes. restek.com |
| Desorb Time | 1 minute | Duration of the heating phase to transfer analytes to the GC. restek.com |
| Bake Temperature | 280 °C | Heats the trap after desorption to remove residual compounds. |
For semi-volatile compounds like this compound, or for complex solid and biological matrices, solvent extraction is the more common approach. cymitquimica.com This method uses an organic solvent to dissolve and remove the target analyte from the sample matrix. The choice of solvent is critical and is based on the polarity and solubility of the compound. Due to its low solubility in water, this compound is more soluble in organic solvents. cymitquimica.com
A common technique for solid samples is Soxhlet extraction. Research on other trichlorobenzenes in fruits and vegetables utilized a hexane/acetone (B3395972) mixture for extraction, which yielded high recovery rates. cdc.gov Following extraction, a "cleanup" step is often necessary to remove interfering compounds from the extract. This is frequently accomplished using column chromatography with an adsorbent like Florisil®. cdc.gov For liquid chromatography analysis, solvents such as dimethylsulfoxide (DMSO) or acetone have been used to dissolve related chlorinated compounds. osti.gov
The following table outlines a general procedure for solvent extraction and cleanup applicable to chlorinated benzenes in solid matrices.
Table 2: General Solvent Extraction and Cleanup Procedure
| Step | Procedure | Details |
|---|---|---|
| 1. Extraction | Soxhlet Extraction | A solid sample (e.g., soil, tissue) is placed in a thimble and continuously extracted with a heated solvent mixture. |
| Solvent System | Hexane/Acetone (2:1) | An effective solvent pairing for extracting a range of chlorinated hydrocarbons. cdc.gov |
| 2. Concentration | Rotary Evaporation | The solvent from the extract is gently evaporated under reduced pressure to concentrate the analytes. |
| 3. Cleanup | Column Chromatography | The concentrated extract is passed through a column containing an adsorbent to separate analytes from interferences. |
| Adsorbent | Florisil® | A magnesium-silica gel adsorbent effective for cleaning up chlorinated pesticide and hydrocarbon extracts. cdc.gov |
| 4. Elution | Solvent Gradient | A series of solvents with increasing polarity are passed through the column to selectively elute the target compounds. |
| 5. Final Analysis | GC-MS or HPLC-MS | The cleaned and concentrated sample is ready for instrumental analysis. |
Development of Sensitive and Specific Biomarkers for Related Compounds
Biomonitoring provides an integrated measure of exposure to a chemical from all routes. wur.nl It involves the quantitative analysis of the chemical or its metabolites in biological samples such as urine, blood, or exhaled air. wur.nlnih.gov While specific biomarkers for this compound are not well-documented, extensive research on related compounds like benzene provides a strong framework for biomarker development.
For benzene, a known human leukemogen, several biomarkers of exposure have been identified and validated. berkeley.edu These include unchanged benzene in urine, blood, and exhaled breath, as well as various urinary metabolites that result from the body's metabolic processes. nih.gov The selection of an appropriate biomarker often depends on the concentration of exposure. nih.gov
Key urinary metabolites of benzene include:
S-phenyl mercapturic acid (SPMA) : A specific and sensitive biomarker for low-level benzene exposure. nih.gov
trans,trans-Muconic acid (t,t-MA) : A product of the ring-opening metabolic pathway, useful for medium-level exposures. nih.govresearchgate.net
Phenol (B47542), Catechol, and Hydroquinone : Ring-hydroxylated metabolites that are typically suitable for monitoring very high concentrations of benzene. nih.gov
The development of such biomarkers involves identifying metabolic pathways and creating sensitive analytical methods, often using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect these metabolites at very low levels. wur.nl Confounding factors, such as smoking or diet, which can also produce some of these metabolites, must be considered when interpreting results. nih.gov Research into the blood mRNA transcriptome has also shown promise for developing biomarkers of early effect from benzene exposure by identifying changes in gene expression. berkeley.edu
The principles used to discover and validate biomarkers for benzene could be applied to this compound. This would involve studying its metabolism to identify unique metabolites that could serve as specific indicators of exposure.
Table 3: Selected Biomarkers for Occupational Benzene Exposure
| Biomarker | Biological Matrix | Typical Application Level | Confounding Factors |
|---|---|---|---|
| Benzene | Urine, Blood, Exhaled Breath | Low exposure levels (0.5–5.0 TLV) nih.gov | Recent exposure from air, smoking. researchgate.net |
| S-phenyl mercapturic acid (SPMA) | Urine | Medium exposure levels (5.0–25 TLV) nih.gov | Genetic polymorphism. nih.gov |
| trans,trans-Muconic acid (t,t-MA) | Urine | Medium exposure levels (25–50 TLV) nih.gov | Consumption of sorbic acid (food preservative). nih.gov |
| Phenol | Urine | Very high exposure levels (>500 TLV) nih.gov | Diet, smoking, some medications. |
| Hydroquinone | Urine | Very high exposure levels (>500 TLV) nih.gov | Diet, smoking. |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn govern its reactivity.
Prediction of Reactive Sites and Transition States
There are no specific computational studies that predict the reactive sites or model the transition states for reactions involving 1,3,5-Trichloro-2-(chloromethyl)benzene. Theoretical calculations could identify electrophilic and nucleophilic centers within the molecule. For instance, the benzylic carbon of the chloromethyl group is expected to be a primary electrophilic site, susceptible to nucleophilic attack. The chlorine atoms on the benzene (B151609) ring would influence the electron density of the aromatic system, but specific calculations are required to quantify this effect and predict the most likely sites for electrophilic aromatic substitution or other reactions. Similarly, the modeling of transition state structures and their corresponding energy barriers for potential reactions has not been reported.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into conformational changes, solvent effects, and interactions with other molecules. No dedicated MD simulation studies for this compound have been found in the scientific literature. Such simulations could, for example, model its behavior in different solvents or its interaction with biological macromolecules.
Structure-Reactivity Relationships and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of a compound with a specific activity, such as toxicity or reactivity. While QSAR studies have been conducted on broader classes of chlorinated benzenes and other aromatic compounds, no specific QSAR models focusing on or including this compound have been identified. Developing such a model would require a dataset of related compounds and their measured activities, from which predictive equations based on molecular descriptors could be derived.
Mechanistic Investigations using Computational Approaches
Computational methods are invaluable for exploring potential reaction mechanisms, offering a level of detail that is often inaccessible through experimental means alone.
Simulation of Reaction Pathways and Energy Profiles
Detailed computational investigations into the reaction pathways and associated energy profiles for reactions involving this compound are absent from the current body of scientific literature. Such studies would involve calculating the energies of reactants, intermediates, transition states, and products for a given transformation. This would allow for the determination of activation energies and reaction enthalpies, providing a theoretical basis for understanding reaction feasibility and kinetics. For example, the nucleophilic substitution at the benzylic carbon is an anticipated reaction pathway, but its energetic landscape has not been computationally modeled.
Future Research Directions and Emerging Paradigms
Development of Greener Synthetic Routes for Chloromethylated Aromatics
The traditional chloromethylation of aromatic compounds often involves hazardous reagents and harsh conditions, such as the use of formaldehyde (B43269), hydrogen chloride, and strong Lewis acid catalysts, which generate significant effluent. google.comdur.ac.uk Future research is increasingly focused on developing environmentally benign synthetic protocols that align with the principles of green chemistry. chemistryjournals.net The primary goals are to reduce waste, improve atom economy, utilize safer solvents, and decrease energy consumption. chemistryjournals.net
Promising greener alternatives to conventional methods are emerging. One approach involves replacing Lewis acid catalysts with milder or recyclable options. For instance, a novel procedure for the chloromethylation of organosolv lignin (B12514952) has been developed that proceeds under mild conditions in acetic acid without a Lewis acid catalyst. chemrxiv.org Other research has demonstrated the use of zinc iodide, which can effectively catalyze the chloromethylation of various aromatic compounds under less corrosive conditions. researchgate.net The use of phase transfer catalysis in aqueous media represents another significant advancement, offering a more environmentally conscious catalytic system. researchgate.net
Furthermore, the replacement of hazardous solvents is a key target. Ionic liquids and deep eutectic solvents are being explored as recyclable and often less toxic reaction media. chemistryjournals.netresearchgate.net Water, being non-toxic and abundant, is an ideal green solvent, and methods are being developed to facilitate organic reactions in aqueous systems. researchgate.netchemistryviews.org Microwave-assisted synthesis also presents a greener alternative by dramatically reducing reaction times and energy input compared to conventional heating. chemistryjournals.net
Exploration of Novel Catalytic Systems for Synthesis and Transformation
The true synthetic value of 1,3,5-trichloro-2-(chloromethyl)benzene lies in the versatility of its chloromethyl group, which serves as a reactive handle for a wide array of chemical transformations. dur.ac.uk Novel catalytic systems are being explored to facilitate these transformations more efficiently. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be used to form new carbon-carbon bonds, attaching various organic fragments to the chloromethyl site. chemrxiv.org
The development of multifunctional catalysts, including those based on dicationic ionic liquids or polymer-supported catalysts, offers pathways to streamline reaction sequences. researchgate.net These advanced systems can enhance reaction rates, improve selectivity, and operate under milder conditions than their traditional counterparts.
Advanced Materials Innovation Based on this compound Scaffolds
The rigid and symmetric structure of the 1,3,5-trichlorobenzene (B151690) core, combined with the reactive chloromethyl group, makes this compound an attractive scaffold for the design of advanced materials. The trichlorobenzene unit can serve as a pre-organized platform for presenting functional groups in a specific spatial arrangement. nih.gov
A primary area of innovation is in polymer chemistry. The chloromethyl group can act as an initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). cmu.edu This allows for the synthesis of well-defined polymers and block copolymers with functionalities derived from the trichlorobenzene core. cmu.edubenasque.org For example, by polymerizing monomers from the initiator site, polymers with a 1,3,5-trichloro-2-(methyl)benzene terminal group can be created. Subsequent modification of the chlorine atoms on the aromatic ring could lead to star polymers or other complex architectures.
These tailored polymers could find applications in various fields. Functional polymers derived from this scaffold could be used as sensors for volatile organic compounds (VOCs), where the aromatic core interacts with analytes. nih.gov By incorporating hydrophilic or charged groups, amphiphilic polymers could be designed for use as specialized surfactants or rheology modifiers. nih.gov The inherent stability of the polychlorinated ring could also impart flame-retardant properties to materials.
In-depth Mechanistic Understanding of Environmental Transformations
Trichlorobenzenes are recognized as persistent environmental pollutants. cdc.gov Understanding the mechanisms of their transformation in the environment is critical for assessing their long-term fate and developing effective remediation strategies. Research indicates that the rate of aerobic biodegradation of chlorinated aromatic compounds tends to decrease as the degree of chlorination increases. cdc.gov
For 1,3,5-trichlorobenzene, studies have shown that it is not readily degraded under aerobic conditions. cdc.gov However, under anaerobic (methanogenic) conditions, reductive dechlorination can occur, where chlorine atoms are sequentially removed from the aromatic ring to yield di- and monochlorobenzenes. cdc.gov This process is a crucial first step in the ultimate mineralization of the compound. Microbial degradation is the primary mechanism for the ecological recovery of sites contaminated with polyaromatic hydrocarbons. oup.comnih.gov
The presence of the chloromethyl group on this compound adds another layer of complexity to its environmental transformation. This group is more susceptible to nucleophilic substitution and hydrolysis than the chlorine atoms on the aromatic ring. Future research should focus on elucidating the interplay between the degradation of the chloromethyl group and the reductive dechlorination of the aromatic ring. Detailed mechanistic studies using isotopic labeling, metabolite identification, and microbial community analysis will be essential to map out the complete degradation pathways and identify the key enzymes and microorganisms involved. nih.govmdpi.com
Integration of Artificial Intelligence and Machine Learning in Compound Design and Fate Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemistry. nih.govresearchgate.net These computational approaches have significant potential to accelerate research related to this compound, from its initial design to its ultimate environmental fate.
Predicting the environmental fate of chemicals is another critical area where AI can contribute. ML models can be trained on large datasets of chemical properties and environmental data to predict the persistence, bioaccumulation potential, and toxicity of new compounds. lu.se For a molecule like this compound, ML could be used to predict its degradation half-life in different environmental compartments (soil, water, air) and to identify likely transformation products. lu.se This predictive capability is invaluable for conducting risk assessments and designing chemicals that are more benign by design.
Q & A
Basic: What are the optimal synthetic routes for 1,3,5-Trichloro-2-(chloromethyl)benzene, and how can reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves chlorination of toluene derivatives or Friedel-Crafts alkylation. For example:
- Step 1: Chloromethylation of 1,3,5-trichlorobenzene using chloromethyl methyl ether (Methoxymethyl chloride) under acidic conditions (e.g., H₂SO₄) to introduce the chloromethyl group.
- Step 2: Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) .
Critical Factors: - Temperature control (<40°C) to avoid over-chlorination.
- Use of anhydrous conditions to prevent hydrolysis of intermediates.
Yield Optimization Table:
| Method | Catalyst | Yield (%) | Purity (GC) |
|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 65–75 | >95% |
| Direct Chlorination | FeCl₃ | 50–60 | 90–95% |
Basic: What analytical techniques are recommended for characterizing purity and structural confirmation?
Methodological Answer:
- GC-MS: Quantifies purity and detects volatile byproducts (e.g., trichlorobenzene isomers) .
- ¹H/¹³C NMR: Confirms substitution patterns (chloromethyl protons resonate at δ 4.5–5.0 ppm; aromatic protons split due to symmetry) .
- X-ray Crystallography: Resolves crystal packing and steric effects of the chloromethyl group .
Data Contradiction Note: Discrepancies in NMR shifts may arise from solvent polarity; use deuterated chloroform for consistency .
Advanced: How does the chloromethyl group affect the electrophilic substitution reactivity of 1,3,5-Trichlorobenzene?
Methodological Answer:
The chloromethyl group acts as a weak electron-withdrawing substituent, directing further substitution to meta positions. Experimental approaches:
- Kinetic Studies: Monitor nitration (HNO₃/H₂SO₄) or sulfonation rates compared to unsubstituted trichlorobenzene.
- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict regioselectivity .
Key Insight: Steric hindrance from the chloromethyl group reduces reactivity at ortho positions, favoring meta products .
Advanced: How can researchers resolve conflicting data on the compound’s thermal stability?
Methodological Answer:
- Controlled TGA/DSC: Perform thermogravimetric analysis (heating rate 10°C/min under N₂) to identify decomposition thresholds.
- Contradiction Source: Discrepancies may arise from impurities (e.g., residual solvents); pre-purify via recrystallization in ethanol .
Stability Table:
| Condition | Decomposition Temp. (°C) | Observed Byproducts |
|---|---|---|
| Dry Air | 220–240 | HCl, chlorobenzene |
| Moisture-Rich | 180–200 | Hydrolyzed chloromethyl |
Basic: What safety protocols are critical for handling this compound in lab settings?
Methodological Answer:
- Storage: In amber glass vials at 0–6°C under inert gas (argon) to prevent photodegradation and hydrolysis .
- PPE: Nitrile gloves, fume hood use, and vapor respirators due to potential HCl release .
- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced: What computational tools can predict environmental persistence or toxicity?
Methodological Answer:
- EPI Suite: Estimates biodegradation half-life (e.g., >100 days for chlorinated aromatics).
- ECOSAR: Predicts acute aquatic toxicity (LC50 < 1 mg/L for fish) due to bioaccumulation potential .
Validation: Compare with experimental microcosm studies using OECD 301B guidelines .
Basic: How to design a stability study for this compound under varying pH conditions?
Methodological Answer:
- Experimental Setup: Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC at 254 nm.
- Sampling Intervals: 0, 24, 48, 72 hours; quench reactions with Na₂SO₃.
Key Finding: Hydrolysis accelerates at pH >10, releasing formaldehyde and chloride ions .
Advanced: What mechanistic insights explain its role as an intermediate in agrochemical synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
